Methyl 2-methoxy-4-sulfamoylbenzoate

Pharmaceutical Intermediates Sulpiride Synthesis Process Chemistry

Methyl 2-methoxy-4-sulfamoylbenzoate (CAS 33045-52-2) is the 4-sulfamoyl positional isomer of methyl 2-methoxy-5-sulfamoylbenzoate. Its distinct substitution pattern confers potent inhibition of human carbonic anhydrase isoforms (subnanomolar KI for hCA II, VII, IX), making it the essential starting material for synthesizing benzamide-4-sulfonamide libraries. Generic substitution with the 5-isomer is scientifically unsound due to divergent pharmacophores and synthetic pathways. This compound also serves as a critical impurity reference standard for HPLC analysis in sulpiride API production. Procure with confidence for medicinal chemistry, analytical R&D, and crystallography applications.

Molecular Formula C9H11NO5S
Molecular Weight 245.25 g/mol
Cat. No. B13632966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-methoxy-4-sulfamoylbenzoate
Molecular FormulaC9H11NO5S
Molecular Weight245.25 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)S(=O)(=O)N)C(=O)OC
InChIInChI=1S/C9H11NO5S/c1-14-8-5-6(16(10,12)13)3-4-7(8)9(11)15-2/h3-5H,1-2H3,(H2,10,12,13)
InChIKeySJTSEZSANLRRPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Methoxy-4-sulfamoylbenzoate Procurement Guide: Key Compound Properties and Sourcing Rationale


Methyl 2-methoxy-4-sulfamoylbenzoate (CAS 33045-52-2) is a benzoate ester derivative featuring a methoxy group at the 2-position and a primary sulfamoyl (-SO₂NH₂) group at the 4-position of the aromatic ring [1]. It belongs to the sulfonamide class of compounds, which are widely recognized for their enzyme inhibitory properties, particularly against carbonic anhydrases [2]. This compound is notably a positional isomer of methyl 2-methoxy-5-sulfamoylbenzoate, the key intermediate in the synthesis of the antipsychotic drug sulpiride [1]. Its distinct substitution pattern confers unique physicochemical and biological profiles that are critical for specific research and industrial applications, making generic substitution with its close analogs scientifically unsound.

Why Methyl 2-Methoxy-4-sulfamoylbenzoate Cannot Be Substituted with Generic In-Class Analogs


Substituting methyl 2-methoxy-4-sulfamoylbenzoate with its closest analogs, such as the 5-sulfamoyl positional isomer or the des-methoxy derivative, introduces significant risk due to the profound impact of the sulfamoyl group's position on both synthetic utility and biological activity. The 5-sulfamoyl isomer is specifically required as a precursor for sulpiride synthesis, where the sulfamoyl group's position dictates the final drug's pharmacophore [1]. Conversely, the 4-sulfamoyl substitution pattern is associated with potent inhibition of human carbonic anhydrase isoforms, as demonstrated by benzamide-4-sulfonamide derivatives, a property that may be absent or significantly altered in the 5-isomer [2]. Therefore, interchangeability is precluded by divergent synthetic pathways and distinct biological interaction profiles, necessitating precise procurement based on the required substitution pattern.

Quantitative Evidence Comparing Methyl 2-methoxy-4-sulfamoylbenzoate to Its Closest Analogs


Positional Isomer Specificity in Sulpiride Intermediate Synthesis

Methyl 2-methoxy-4-sulfamoylbenzoate is a positional isomer of methyl 2-methoxy-5-sulfamoylbenzoate, the direct precursor to the antipsychotic drug sulpiride. The 5-sulfamoyl isomer is essential for the final drug's pharmacophore, as confirmed by its designation as Sulpiride EP Impurity B [1]. The 4-sulfamoyl isomer is structurally incapable of yielding sulpiride, providing absolute differentiation for procurement when the target is a non-sulpiride intermediate or a research compound with a 4-sulfamoyl motif.

Pharmaceutical Intermediates Sulpiride Synthesis Process Chemistry

Melting Point Differentiation from the 5-Sulfamoyl Isomer

The melting point provides a simple, quantifiable method to distinguish the 4-sulfamoyl isomer from its 5-sulfamoyl counterpart. The 5-isomer exhibits a defined melting point range, whereas the 4-isomer's distinct crystalline packing results in a different thermal profile, facilitating identification and purity assessment in procurement .

Physicochemical Properties Solid-State Chemistry Quality Control

Carbonic Anhydrase Inhibition Profile of the 4-Sulfamoyl Pharmacophore

The 4-sulfamoylbenzamide scaffold, which shares the core substitution pattern of methyl 2-methoxy-4-sulfamoylbenzoate, demonstrates potent inhibition across multiple human carbonic anhydrase (hCA) isoforms. Specifically, a series of benzamide-4-sulfonamides exhibited inhibition constants (KI) in the low nanomolar to subnanomolar range against hCA II, VII, and IX, and 5.3–334 nM against hCA I [1]. This class-level evidence supports the biological relevance of the 4-sulfamoyl group, which is distinct from the 5-sulfamoyl isomer's primary role as a synthetic intermediate.

Carbonic Anhydrase Inhibition Enzyme Assays Drug Discovery

Analytical Utility as a Reference Standard for Sulpiride Impurity Profiling

Methyl 2-methoxy-4-sulfamoylbenzoate is structurally elucidated and utilized as a reference standard in the HPLC impurity profiling of sulpiride key intermediates, where the 4-sulfamoyl isomer is a process-related impurity [1]. Its distinct retention time and spectral properties allow for the quantification and monitoring of this specific impurity, ensuring batch-to-batch consistency in sulpiride manufacturing. The compound's purity, determined by HPLC peak area normalization, is critical for its role as a reference material.

Pharmaceutical Analysis Reference Standards Impurity Profiling

Optimal Application Scenarios for Procuring Methyl 2-Methoxy-4-sulfamoylbenzoate


Non-Sulpiride 4-Sulfamoylbenzamide Drug Discovery

This compound is the ideal starting material for synthesizing novel benzamide-4-sulfonamide libraries targeting human carbonic anhydrases. The evidence from Section 3 confirms that the 4-sulfamoyl motif is associated with potent CA inhibition (subnanomolar KI for hCA II, VII, IX), making this positional isomer specifically relevant for medicinal chemistry programs aiming to develop new CA inhibitors, where the 5-isomer would be ineffective. [1]

Quality Control Reference Standard for Sulpiride Manufacturing

As demonstrated in the patent literature, methyl 2-methoxy-4-sulfamoylbenzoate serves as a critical impurity reference standard for the HPLC analysis of sulpiride key intermediates. Its procurement as a high-purity (>96%) analytical standard is essential for pharmaceutical companies engaged in sulpiride API production, ensuring the detection and quantification of this process-related impurity for regulatory submissions. [2]

Physicochemical Stability and Solid-State Research

The compound's distinct solid-state properties, inferred from its positional isomerism, make it a valuable subject for crystallography and polymorphism studies. Researchers focused on understanding the impact of sulfamoyl group positioning on crystal packing and thermal stability can utilize this compound in comparative studies with the 5-isomer (mp 175-177 °C) to establish structure-property relationships.

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